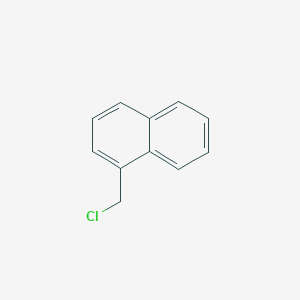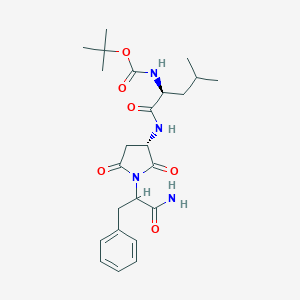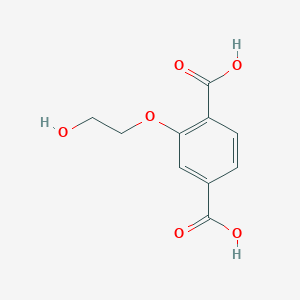
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-, also known as DEHT, is a chemical compound used in various scientific applications. It is a colorless liquid that is soluble in water and has a molecular weight of 294.27 g/mol. DEHT is primarily used as a plasticizer, a substance added to plastics to increase their flexibility and durability. However, it has also been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- is not well understood. However, it is believed to function as a plasticizer by reducing the intermolecular forces between polymer chains, allowing them to slide past each other more easily. This increases the flexibility and durability of the plastic.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-. However, studies have shown that 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- can be toxic to aquatic organisms and may have negative effects on the environment. In addition, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been found to have estrogenic activity, meaning that it can mimic the effects of estrogen in the body. This has raised concerns about its potential impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has some limitations, including its limited solubility in some solvents and its potential for estrogenic activity, which may affect the results of experiments involving hormone-sensitive cells or tissues.
Direcciones Futuras
There are several potential future directions for research involving 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-. One area of interest is the development of new drug delivery systems using 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- nanoparticles. Researchers are also investigating the use of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- in the synthesis of new polymers with improved properties. In addition, there is ongoing research into the environmental impact of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- and its potential effects on human health.
Métodos De Síntesis
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- is synthesized through the esterification of phthalic anhydride with ethylene glycol in the presence of a catalyst such as sulfuric acid or zinc oxide. The reaction produces 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- and water as byproducts. The resulting 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- can be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been used in various scientific research applications, including as a solvent in chromatography, as a plasticizer in polymer synthesis, and as a component in drug delivery systems. In addition, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been found to have potential applications in the field of nanotechnology. Researchers have used 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- to create nanoparticles for drug delivery and to modify the surface properties of materials.
Propiedades
Número CAS |
111822-80-1 |
|---|---|
Nombre del producto |
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- |
Fórmula molecular |
C10H10O6 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)terephthalic acid |
InChI |
InChI=1S/C10H10O6/c11-3-4-16-8-5-6(9(12)13)1-2-7(8)10(14)15/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |
Clave InChI |
DUTCVPBBKYHUPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)OCCO)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)OCCO)C(=O)O |
Sinónimos |
1,4-BENZENEDICARBOXYLIC ACID, 2-(2-HYDROXYETHOXY)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



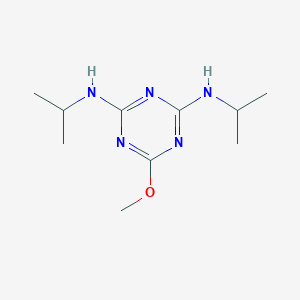
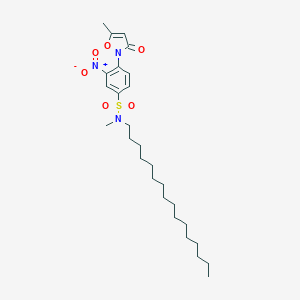
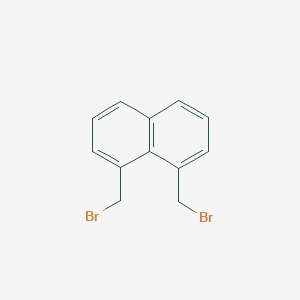
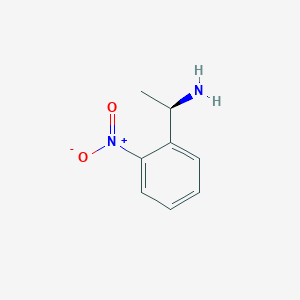
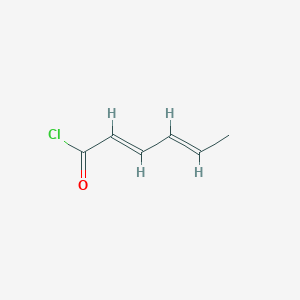
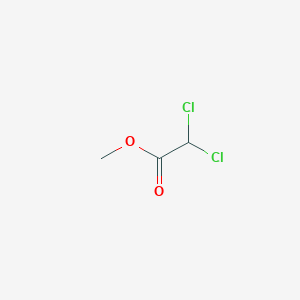
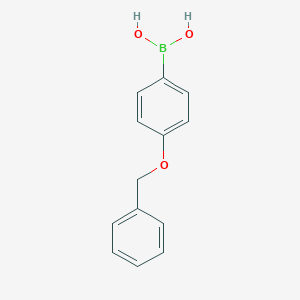
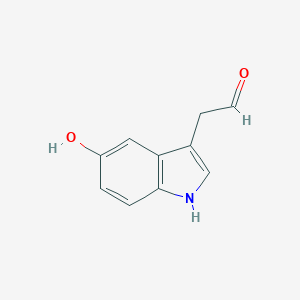
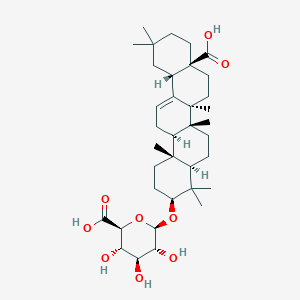
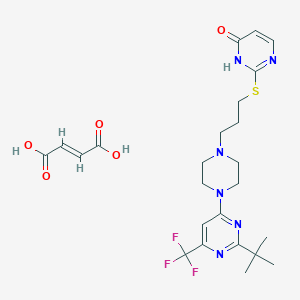
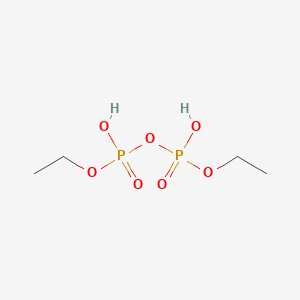
![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
